

Application Notes and Protocols for 99mTc Radiolabeling of PSMA I&S TFA

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Compound of Interest		
Compound Name:	PSMA I&S TFA	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of PSMA I&S (Prostate-Specific Membrane Antigen, Imaging and Surgery) with Technetium-99m (99mTc) using a trifluoroacetic acid (TFA) salt of the precursor, often supplied in a "cold kit" format. These application notes are intended to guide researchers, scientists, and drug development professionals in the preparation and quality control of [99mTc]Tc-PSMA-I&S for preclinical and clinical research.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer due to its significant overexpression on prostate cancer cells. [99mTc]Tc-PSMA-I&S is a radiopharmaceutical agent designed for Single Photon Emission Computed Tomography (SPECT) imaging and radioguided surgery.[1][2][3] The use of a lyophilized "cold kit" formulation allows for a robust, reliable, and cost-effective method for the on-demand preparation of this imaging agent.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the preparation and characterization of [99mTc]Tc-PSMA-I&S.

Table 1: Composition of a Lyophilized PSMA-I&S Cold Kit[1][3]



Component	Quantity per Vial	Purpose
PSMA-I&S	80 μg	Active targeting ligand
Sodium Tartrate	5 mg	Weak chelating agent, stabilizer
Ascorbic Acid	30 μg	Antioxidant, prevents radiolysis
Mannitol	20 mg	Bulking agent for lyophilization
Stannous Chloride	25 μg	Reducing agent for 99mTc- pertechnetate

Table 2: Radiolabeling and Quality Control Parameters

Parameter	Value	Reference(s)
Radiochemical Yield (RCY)	~90% - 92.05% ± 2.20%	[1][2]
Radiochemical Purity (RCP)	≥98%	[4][5]
Radiochemical Stability (in saline)	Stable for at least 6 hours	[1][2]
Radiochemical Impurities	<10% (typically [99mTc]TcO2 and free [99mTc]NaTcO4)	[1][2]
pH of reaction solution	7.8 - 8.2 (optimal)	[7]

Table 3: Physicochemical and In Vitro Properties of [99mTc]Tc-PSMA-I&S



Parameter	Value	Reference(s)
Lipophilicity (Log P)	-2.41 ± 0.06	[1][2]
Serum Protein Binding	97.67% ± 0.30%	[1][2]
LNCaP Cell Binding (1h)	9.41% ± 0.57%	[1][2]
LNCaP Cell Binding (4h)	10.45% ± 0.45%	[1][2]
LNCaP Cell Internalization (1h)	$63.12\% \pm 0.93\%$ of bound material	[1][2]
LNCaP Cell Internalization (4h)	65.72% ± 1.28% of bound material	[1][2]

Experimental Protocols Radiolabeling of PSMA-I&S Cold Kit with 99mTc

This protocol describes the manual preparation of [99mTc]Tc-PSMA-I&S using a lyophilized cold kit.

Materials:

- PSMA-I&S lyophilized cold kit (composition as per Table 1)
- Sterile, pyrogen-free [99mTc]NaTcO4 solution from a 99Mo/99mTc generator
- Heating block or water bath set to 100°C
- Dose calibrator
- · Sterile syringes and needles
- Radiation shielding

Procedure:

Allow the PSMA-I&S cold kit vial to reach room temperature.



- Aseptically add a sterile solution of [99mTc]NaTcO4 (e.g., 814–925 MBq in 1.5 mL of saline) to the lyophilized kit vial.[2]
- Gently swirl the vial to ensure complete dissolution of the lyophilized powder.
- Incubate the reaction vial in a heating block or water bath at 100°C for 20 minutes.
- After heating, allow the vial to cool to room temperature behind appropriate radiation shielding.
- Measure the total radioactivity of the final product using a dose calibrator.
- Perform quality control checks as described in section 3.2 before clinical use.

Quality Control of [99mTc]Tc-PSMA-I&S

Quality control is crucial to determine the radiochemical purity and identify potential impurities.

Materials:

- [99mTc]Tc-PSMA-I&S solution
- Instant thin-layer chromatography (ITLC-SG) strips
- Reversed-phase thin-layer chromatography (TLC-RP18) strips
- Mobile Phase 1: 1 M NH4OAc solution:MeOH (1:1)
- Mobile Phase 2: 1% TFA in Acetonitrile:H2O (3:7)
- Radio-TLC scanner or gamma counter
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a radioactivity detector (optional, for more detailed analysis)

Procedure for Thin-Layer Chromatography (TLC):

Determination of [99mTc]TcO2 (colloidal impurity):

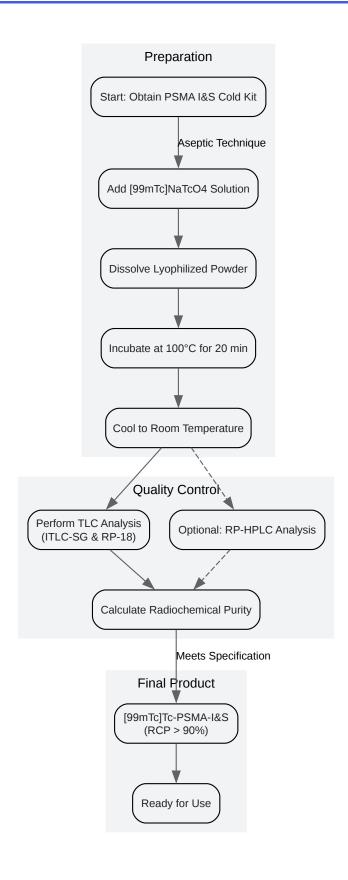


- Spot a small amount of the [99mTc]Tc-PSMA-I&S solution onto an ITLC-SG strip.
- Develop the chromatogram using the 1 M NH4OAc:MeOH (1:1) mobile phase.
- In this system, [99mTc]TcO2 remains at the origin (Rf = 0.0), while [99mTc]Tc-PSMA-I&S and free [99mTc]NaTcO4 migrate with the solvent front (Rf = 0.9-1.0).
- Scan the strip using a radio-TLC scanner to quantify the percentage of radioactivity at the origin.[1]
- Determination of free [99mTc]NaTcO4 (pertechnetate impurity):
 - Spot a small amount of the [99mTc]Tc-PSMA-I&S solution onto a TLC-RP18 strip.
 - Develop the chromatogram using the 1% TFA in ACN:H2O (3:7) mobile phase.
 - In this system, free [99mTc]NaTcO4 migrates with the solvent front (Rf = 0.9-1.0), while [99mTc]Tc-PSMA-I&S and [99mTc]TcO2 remain at the origin (Rf = 0.0-0.1).
 - Scan the strip to quantify the percentage of radioactivity at the solvent front.[1]
- Calculation of Radiochemical Purity (RCP):
 - RCP (%) = 100% (% [99mTc]TcO2) (% free [99mTc]NaTcO4)

Visualizations

Experimental Workflow for 99mTc-PSMA-I&S Preparation





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Caption: Workflow for the preparation and quality control of [99mTc]Tc-PSMA-I&S.



PSMA Signaling Pathway in Prostate Cancer

Caption: PSMA-mediated switch from MAPK to PI3K-AKT signaling pathway.[8][9]

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